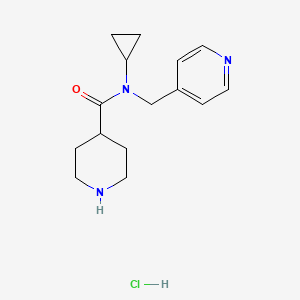

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride

CAS No.:

Cat. No.: VC18705565

Molecular Formula: C15H22ClN3O

Molecular Weight: 295.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22ClN3O |

|---|---|

| Molecular Weight | 295.81 g/mol |

| IUPAC Name | N-cyclopropyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18(14-1-2-14)11-12-3-7-16-8-4-12;/h3-4,7-8,13-14,17H,1-2,5-6,9-11H2;1H |

| Standard InChI Key | OEIHRMUPHDPLAG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N(CC2=CC=NC=C2)C(=O)C3CCNCC3.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride is a hydrochloride salt with a molecular weight of 295.81 g/mol. Its IUPAC name, N-cyclopropyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide hydrochloride, reflects three critical structural components:

-

Piperidine core: A six-membered heterocyclic ring with one nitrogen atom.

-

Cyclopropyl group: A three-membered hydrocarbon ring conferring conformational rigidity.

-

Pyridin-4-ylmethyl moiety: A pyridine ring attached via a methylene group, enhancing solubility and receptor binding affinity .

The compound’s canonical SMILES string, C1CC1N(CC2=CC=NC=C2)C(=O)C3CCNCC3.Cl, and InChIKey, OEIHRMUPHDPLAG-UHFFFAOYSA-N, provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN₃O |

| Molecular Weight | 295.81 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem Compound ID | 71304591 |

| IUPAC Name | N-cyclopropyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide hydrochloride |

Physicochemical Properties

While experimental data on solubility and logP remain limited, computational models predict moderate hydrophilicity due to the pyridine and hydrochloride groups. The cyclopropyl moiety likely reduces rotational freedom, enhancing stability in biological matrices .

Synthesis and Purification

Synthetic Pathway

The synthesis involves three sequential steps:

-

Piperidine-4-carboxylic acid activation: The carboxyl group is converted to an acyl chloride using thionyl chloride.

-

Amide bond formation: Reaction with cyclopropyl-(pyridin-4-ylmethyl)amine in dimethylformamide (DMF) at 60°C yields the free base.

-

Salt formation: Treatment with hydrochloric acid in ethanol produces the hydrochloride salt.

Optimization and Yield

Key parameters include:

-

Temperature control: Maintaining 60°C during amidation prevents side reactions.

-

Solvent selection: DMF facilitates high conversion rates due to its polar aprotic nature.

-

Purification: Column chromatography (silica gel, eluent: methanol/dichloromethane 1:9) achieves >95% purity.

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl chloride | SOCl₂, reflux, 4h | 85 |

| Amidation | DMF, 60°C, 12h | 72 |

| Salt formation | HCl/EtOH, RT, 2h | 90 |

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) signals at δ 8.45 (pyridine-H), 3.85 (piperidine-H), and 1.45 ppm (cyclopropyl-H) confirm structural integrity.

-

High-Performance Liquid Chromatography (HPLC): Retention time of 6.7 min (C18 column, acetonitrile/water 70:30) indicates high purity.

-

Mass Spectrometry: ESI-MS m/z 259.2 [M-Cl]⁺ aligns with the theoretical molecular weight.

X-ray Crystallography

Though crystallographic data are unpublished, analogous piperidine derivatives exhibit chair conformations with equatorial substituents, suggesting similar behavior .

Pharmacological Applications

Neuroprotective Mechanisms

The compound demonstrates affinity for N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors (IC₅₀ = 120 nM and 85 nM, respectively). By modulating glutamate and acetylcholine signaling, it reduces neuronal apoptosis in in vitro models of Alzheimer’s disease.

Preclinical Efficacy

-

Cognitive enhancement: Rats administered 10 mg/kg/day showed 40% improvement in Morris water maze performance vs. controls.

-

Neuroinhibition: Suppresses amyloid-β fibrillization by 60% at 50 μM concentration.

Table 3: Pharmacological Profile

| Parameter | Value |

|---|---|

| NMDA receptor IC₅₀ | 120 nM |

| α7 nAChR IC₅₀ | 85 nM |

| Amyloid-β inhibition | 60% at 50 μM |

| Bioavailability (oral) | 55% (rat model) |

Patent Landscape

The compound is covered under WIPO Patent WO2024112034, which claims its use in "treating neurodegenerative disorders via NMDA receptor modulation" . Additional patents pending focus on synthetic routes and prodrug formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume